Cas no 1444314-07-1 (6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide)

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide structure
1444314-07-1 structure
Product name:6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide
CAS No:1444314-07-1
MF:C10H14N4O
MW:206.244361400604
CID:6193015
PubChem ID:75377045

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26927518
    • WZM
    • 6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
    • CHEMBL3468572
    • AKOS033282088
    • Z1349163663
    • 1444314-07-1
    • 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide
    • Inchi: 1S/C10H14N4O/c1-14(7-3-2-4-7)9-6-5-8(10(11)15)12-13-9/h5-7H,2-4H2,1H3,(H2,11,15)
    • InChI Key: ASDJKAINAVUHGV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(N=N1)N(C)C1CCC1)N

Computed Properties

  • Exact Mass: 206.11676108g/mol
  • Monoisotopic Mass: 206.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 72.1Ų

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26927518-10.0g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95.0%
10.0g
$4606.0 2025-03-20
Enamine
EN300-26927518-1.0g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95.0%
1.0g
$1070.0 2025-03-20
Enamine
EN300-26927518-2.5g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95.0%
2.5g
$2100.0 2025-03-20
Aaron
AR028BVK-500mg
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
500mg
$1174.00 2025-02-16
1PlusChem
1P028BN8-500mg
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
500mg
$1094.00 2024-06-20
Aaron
AR028BVK-250mg
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
250mg
$754.00 2025-02-16
Aaron
AR028BVK-5g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
5g
$4295.00 2023-12-16
1PlusChem
1P028BN8-5g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
5g
$3900.00 2024-06-20
1PlusChem
1P028BN8-2.5g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95%
2.5g
$2658.00 2024-06-20
Enamine
EN300-26927518-5.0g
6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide
1444314-07-1 95.0%
5.0g
$3105.0 2025-03-20

Additional information on 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide

Introduction to 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide (CAS No. 1444314-07-1)

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide, identified by its CAS number 1444314-07-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a cyclobutylmethylamino group and a pyridazine core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The compound's structure, featuring a pyridazine ring substituted at the 3-position with a carboxamide group and an amino group linked to a cyclobutylmethyl moiety, offers multiple sites for functionalization. This structural diversity allows for the exploration of various pharmacophores, which could be crucial in developing novel therapeutic agents. The cyclobutylmethylamino part, in particular, introduces steric and electronic features that can modulate binding affinity and selectivity, key factors in drug design.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacological agents. Pyridazine derivatives, such as 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide, have shown promise in several therapeutic areas. The pyridazine core is known for its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for drug discovery. Moreover, the carboxamide group can serve as a hinge region or an anchor point for further derivatization, enhancing the compound's versatility.

Current research in the field of medicinal chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational modeling and high-throughput screening have become indispensable tools in this endeavor. For 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide, these approaches can help predict its binding modes to potential targets and guide the design of more effective derivatives. The cyclobutylmethylamino group, being relatively rigid due to the cyclic structure of cyclobutyl, could provide favorable interactions with specific residues in protein targets, improving drug-like properties.

The synthesis of 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide involves multi-step organic transformations that require careful optimization. Key steps include the formation of the pyridazine ring, introduction of the carboxamide group, and attachment of the cyclobutylmethylamino moiety. Each step must be meticulously controlled to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and sustainable approaches to constructing complex molecules like this one.

The potential applications of 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide are vast. Its structural features make it a suitable candidate for developing drugs targeting various diseases. For instance, its ability to interact with enzymes and receptors suggests applications in treating neurological disorders, inflammation, and infectious diseases. Additionally, the compound's stability under different conditions makes it amenable for formulation into various drug delivery systems.

In conclusion, 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide (CAS No. 1444314-07-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.

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